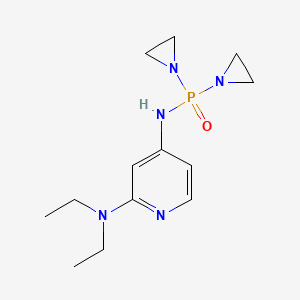
P,P-Bis(1-aziridinyl)-N-(2-diethylamino-4-pyridyl)phosphine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide is a complex organophosphorus compound known for its unique chemical structure and versatile applications. This compound features aziridine rings, a diethylamino group, and a pyridyl group, all coordinated to a central phosphine oxide. Its structure imparts significant reactivity and functionality, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide typically involves the reaction of aziridine with a phosphine oxide precursor. The process often requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the aziridine rings and the attachment of the diethylamino and pyridyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can modify the aziridine rings or the phosphine oxide group.
Substitution: The aziridine rings and the diethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide involves its interaction with molecular targets through its reactive aziridine rings and phosphine oxide group. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to participate in various chemical reactions makes it a versatile tool in modifying biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Azetidine: Another nitrogen-containing ring compound with different reactivity and applications.
Phosphine Oxides: A broad class of compounds with varying substituents and reactivity profiles.
Uniqueness
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide stands out due to its combination of aziridine rings, a diethylamino group, and a pyridyl group coordinated to a phosphine oxide. This unique structure imparts distinct reactivity and functionality, making it valuable in applications where other similar compounds may not be suitable .
Properties
CAS No. |
35981-55-6 |
|---|---|
Molecular Formula |
C13H22N5OP |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
4-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N-diethylpyridine-2,4-diamine |
InChI |
InChI=1S/C13H22N5OP/c1-3-16(4-2)13-11-12(5-6-14-13)15-20(19,17-7-8-17)18-9-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,14,15,19) |
InChI Key |
QBBMSIHGKYMQDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















